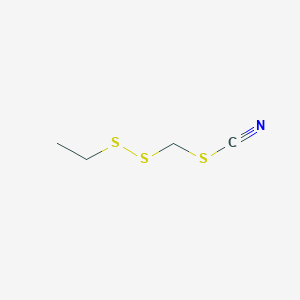![molecular formula C21H24NO5P B14592431 Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate CAS No. 61416-73-7](/img/structure/B14592431.png)
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate is a chemical compound with a complex structure that includes an ester functional group, a cyclopentylidene moiety, and a diphenoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate typically involves multiple steps, starting with the preparation of the cyclopentylidene intermediate. This intermediate is then reacted with diphenoxyphosphoryl chloride in the presence of a base to form the diphenoxyphosphoryl derivative. Finally, the esterification reaction with ethyl acetate completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The diphenoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Cyclopentylidene derivatives: Compounds with similar cyclopentylidene moieties used in various chemical applications.
Diphenoxyphosphoryl compounds: Molecules containing the diphenoxyphosphoryl group with diverse chemical and biological properties.
Propriétés
Numéro CAS |
61416-73-7 |
|---|---|
Formule moléculaire |
C21H24NO5P |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
ethyl 2-cyclopentylidene-2-(diphenoxyphosphorylamino)acetate |
InChI |
InChI=1S/C21H24NO5P/c1-2-25-21(23)20(17-11-9-10-12-17)22-28(24,26-18-13-5-3-6-14-18)27-19-15-7-4-8-16-19/h3-8,13-16H,2,9-12H2,1H3,(H,22,24) |
Clé InChI |
XXGSRNVMVNZIGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCC1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


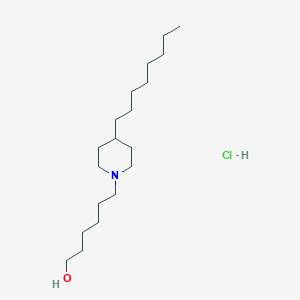
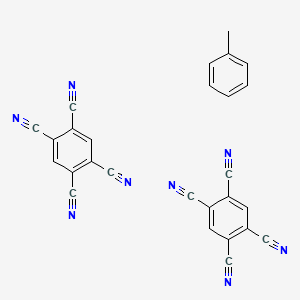
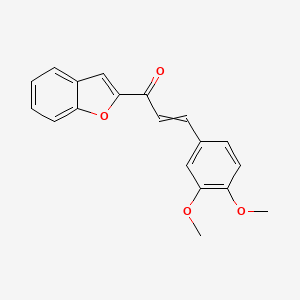



![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
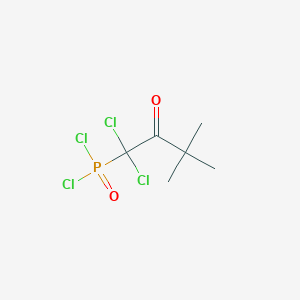
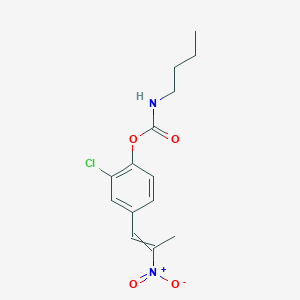
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
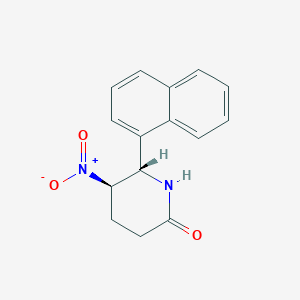
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
